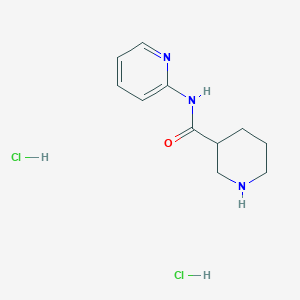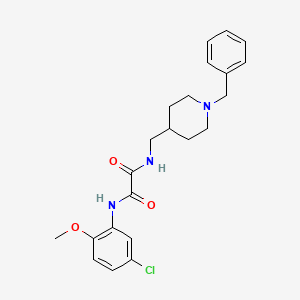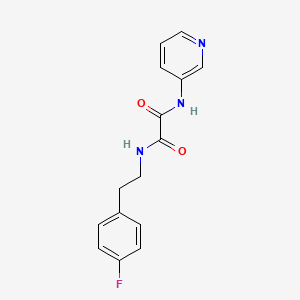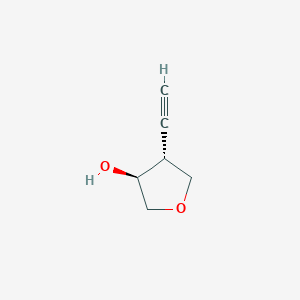![molecular formula C20H18ClFN2O2S B2644240 5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide CAS No. 946250-76-6](/img/structure/B2644240.png)
5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide
カタログ番号:
B2644240
CAS番号:
946250-76-6
分子量:
404.88
InChIキー:
OSEOFIDOBYHFCF-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide is a chemical compound with the molecular formula C15H13ClFNO2 and a molecular weight of 293.72 . It is a complex organic compound that may have potential applications in various fields .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The benzamide core may undergo reactions typical of amides, such as hydrolysis or condensation. The chloro and fluoro substituents may be susceptible to nucleophilic aromatic substitution reactions. The thiazole ring could potentially participate in reactions with electrophiles .Physical And Chemical Properties Analysis
This compound is predicted to have a boiling point of 423.4±45.0 °C and a density of 1.273±0.06 g/cm3 at 20 °C and 760 Torr . Its pKa is predicted to be 13.54±0.46, suggesting it may exist predominantly in the neutral form at physiological pH .科学的研究の応用
Benzodiazepine Receptor Agonists
- Compounds similar to 5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide have been designed and synthesized as benzodiazepine receptor agonists. These derivatives have shown anticonvulsant activity in studies, with some inducing significant sedative-hypnotic activity without impairing learning and memory (Faizi et al., 2017).
EGFR Inhibitors in Cancer Research
- Benzimidazole derivatives bearing 1,2,4-triazole, structurally similar to the compound , have been studied for their anti-cancer properties. These compounds have shown potential as EGFR (Epidermal Growth Factor Receptor) inhibitors, which is significant in cancer treatment (Karayel, 2021).
Photodegradation Studies
- Research on thiazole-containing compounds, closely related to the compound , has investigated their photodegradation behavior. Such studies are crucial in understanding the stability and shelf life of pharmaceutical compounds (Wu et al., 2007).
Antimicrobial Properties
- Thiazole derivatives incorporating a benzamide group have been synthesized and evaluated for their antimicrobial properties. These compounds have shown efficacy against various bacterial and fungal infections, which highlights their potential in developing new antimicrobial agents (Desai et al., 2013).
Corrosion Inhibition
- Some benzamidine derivatives containing methoxy-substituted phenylthienyl structures, similar to the compound , have been studied for their corrosion inhibition properties. These compounds have shown high efficiency in protecting carbon steel against corrosion in acidic environments (Fouda et al., 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
5-chloro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O2S/c1-12-18(27-20(24-12)13-4-3-5-15(22)10-13)8-9-23-19(25)16-11-14(21)6-7-17(16)26-2/h3-7,10-11H,8-9H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEOFIDOBYHFCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(4-Fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran...
Cat. No.: B2644159
CAS No.: 2310144-83-1
N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochlorid...
Cat. No.: B2644163
CAS No.: 1831993-82-8
5-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]t...
Cat. No.: B2644165
CAS No.: 2248330-00-7
1-(azepan-1-yl)-2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1...
Cat. No.: B2644166
CAS No.: 906186-57-0
![1-(4-Fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B2644159.png)

![5-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2644165.png)
![1-(azepan-1-yl)-2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-one](/img/structure/B2644166.png)




![2-{(E)-2-[5-(4-fluorophenyl)furan-2-yl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2644172.png)
![3-benzamido-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B2644174.png)
![(E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-methyl-3-phenylprop-2-en-1-one](/img/structure/B2644175.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide](/img/no-structure.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2644178.png)

